(Z)-3-hydroxy-2-((E)-(2-methoxy-4-nitrophenyl)diazenyl)-N-phenylbut-2-enamide
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Overview
Description
Preparation Methods
Dalamar Yellow is synthesized through an azo coupling reaction. The process involves the coupling of m-nitro-o-anisidine with acetoacet-o-anisidine . This reaction is typically carried out under controlled conditions to ensure the formation of the desired pigment. Industrial production methods often involve large-scale batch processes to produce the pigment in significant quantities .
Chemical Reactions Analysis
Dalamar Yellow, being an azo compound, can undergo various chemical reactions, including:
Reduction: The azo group can be reduced to form amines, which can further react to form other compounds.
Substitution: The aromatic rings in Dalamar Yellow can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dalamar Yellow has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Dalamar Yellow primarily involves its interaction with light. The pigment absorbs specific wavelengths of light, resulting in its characteristic yellow color . The molecular structure of Dalamar Yellow, with its azo group and aromatic rings, plays a crucial role in its light absorption properties .
Comparison with Similar Compounds
Dalamar Yellow is part of the arylide yellow family, which includes other pigments such as Pigment Yellow 3, Pigment Yellow 6, and Pigment Yellow 16 . Compared to these similar compounds, Dalamar Yellow is unique due to its specific shade of greenish-yellow and its high strength . Other arylide yellows may have different shades and properties, making Dalamar Yellow a preferred choice for certain applications .
Properties
Molecular Formula |
C17H16N4O5 |
---|---|
Molecular Weight |
356.33 g/mol |
IUPAC Name |
(Z)-3-hydroxy-2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-phenylbut-2-enamide |
InChI |
InChI=1S/C17H16N4O5/c1-11(22)16(17(23)18-12-6-4-3-5-7-12)20-19-14-9-8-13(21(24)25)10-15(14)26-2/h3-10,22H,1-2H3,(H,18,23)/b16-11-,20-19? |
InChI Key |
RNNXIGUBMMBWKR-LQRSTDMYSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)NC1=CC=CC=C1)/N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)/O |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
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